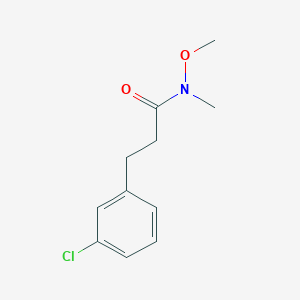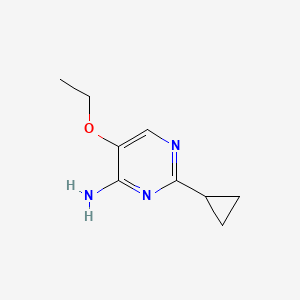![molecular formula C10H13NO2 B14869552 7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14869552.png)
7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one is a heterocyclic compound that features a fused ring system combining a furan and an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one can be achieved through multicomponent reactions. One common method involves the use of a one-pot, three-component reaction. This typically includes the reaction of a suitable aldehyde, a cyclic diketone, and an amine under catalytic conditions. For example, a DBU-catalyzed reaction of 1H-pyrazole-5-carbaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile or ethyl 2-cyanoacetate at 60–65°C in ethanol for 60–90 minutes .
Industrial Production Methods
The use of green solvents such as ethanol and catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ring system or reduce any present carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-4H-chromene derivatives: These compounds share a similar fused ring system and exhibit comparable chemical properties.
Pyrazole derivatives: These compounds also feature a fused ring system and are known for their pharmacological activities
Uniqueness
7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one is unique due to its specific ring fusion and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
7,7-dimethyl-6,8-dihydro-5H-furo[3,2-c]azepin-4-one |
InChI |
InChI=1S/C10H13NO2/c1-10(2)5-8-7(3-4-13-8)9(12)11-6-10/h3-4H,5-6H2,1-2H3,(H,11,12) |
InChI Key |
WJKLPKKLLAUKSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CO2)C(=O)NC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


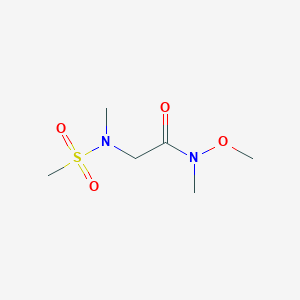

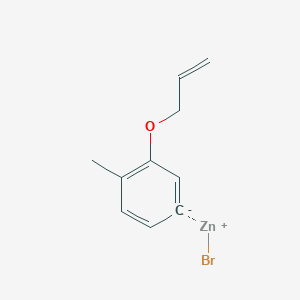
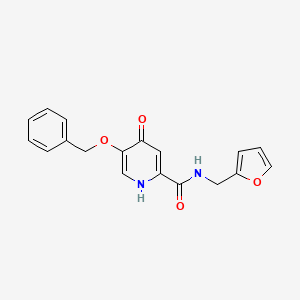
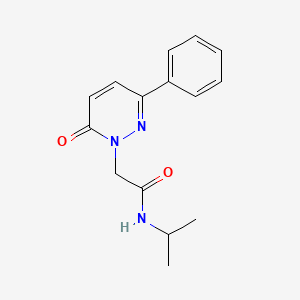
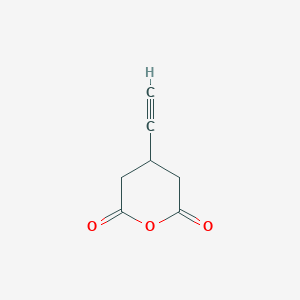
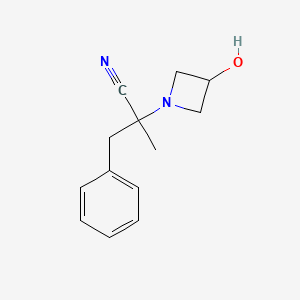
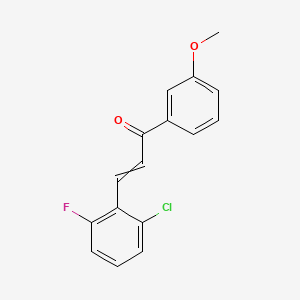
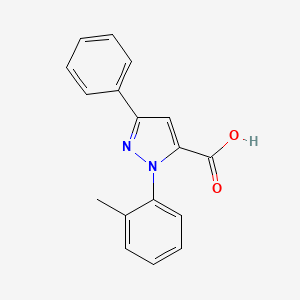
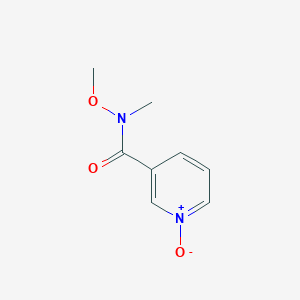
![(3r,5r,7r)-N-(6-methylbenzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14869542.png)
